molecular formula C6H5ClINO2 B6316190 Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate CAS No. 903560-51-0

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B6316190
CAS No.: 903560-51-0
M. Wt: 285.47 g/mol
InChI Key: LJYAXSUXEABZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H5ClINO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate typically involves the halogenation of a pyrrole derivative followed by esterification. One common method includes the reaction of 5-chloro-4-iodopyrrole with methanol in the presence of a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrole derivative, while oxidation can produce a pyrrole-2-carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-1H-pyrrole-2-carboxylate: Lacks the iodine atom, which may affect its reactivity and applications.

    Methyl 4-iodo-1H-pyrrole-2-carboxylate: Lacks the chlorine atom, leading to different chemical properties.

    Methyl 5-bromo-4-iodo-1H-pyrrole-2-carboxylate: Substitution of chlorine with bromine can result in different reactivity patterns.

Uniqueness

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and potential applications. The combination of these halogens in the pyrrole ring makes it a versatile intermediate for various synthetic transformations.

Properties

IUPAC Name

methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO2/c1-11-6(10)4-2-3(8)5(7)9-4/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYAXSUXEABZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.